AZD3458

描述

AZD3458 是磷脂酰肌醇-4,5-二磷酸 3-激酶催化亚基 γ (PI3Kγ) 的高度选择性抑制剂。 该化合物在促进抗肿瘤免疫反应和逆转临床前模型中对免疫治疗的耐药性方面显示出巨大潜力 。 PI3Kγ 是免疫细胞增殖、存活、迁移和活化的关键调节剂,这使得 this compound 成为治疗包括癌症在内的多种疾病的有希望的候选药物 .

作用机制

AZD3458 通过选择性抑制 PI3Kγ 酶发挥作用。这种抑制导致巨噬细胞重新极化为免疫刺激表型,激活 T 细胞介导的肿瘤免疫反应。该化合物抑制细胞中 Akt 的磷酸化,这是 PI3Kγ 信号通路中的一个关键步骤。 这导致肿瘤微环境的重塑,减少肿瘤相关巨噬细胞并促进细胞毒性 T 细胞活化 .

准备方法

AZD3458 的合成涉及多个步骤,包括关键中间体的制备和最终偶联反应。合成路线和反应条件经过优化,以实现高纯度和高产率。 工业生产方法侧重于扩大合成规模,同时保持化合物的质量和一致性 .

化学反应分析

AZD3458 会经历各种化学反应,包括:

氧化: this compound 在特定条件下可被氧化形成氧化衍生物。

还原: 该化合物可被还原形成还原衍生物。

取代: this compound 可以与常见试剂发生取代反应,从而形成取代衍生物。

这些反应中使用的常见试剂和条件包括氧化剂、还原剂和各种催化剂。 由这些反应形成的主要产物取决于所用特定条件和试剂 .

科学研究应用

AZD3458 具有广泛的科学研究应用,包括:

化学: 用作工具化合物,研究 PI3Kγ 在各种化学过程中的作用。

生物学: 研究其对免疫细胞增殖、存活、迁移和活化的影响。

医学: 作为一种潜在的治疗剂,通过促进抗肿瘤免疫反应和逆转对免疫治疗的耐药性来治疗癌症和其他疾病。

相似化合物的比较

AZD3458 在对 PI3Kγ 的高选择性方面独一无二,其细胞 IC 50 为 8nM,对 PI3Kδ 的选择性为 100 倍 。类似的化合物包括其他 PI3Kγ 抑制剂,例如:

IPI-549: 另一种具有类似抗肿瘤特性的选择性 PI3Kγ 抑制剂。

TG100-115: 一种具有更广选择性的双重 PI3Kγ 和 PI3Kδ 抑制剂。

AS-605240: 一种具有不同药代动力学特性的选择性 PI3Kγ 抑制剂。

属性

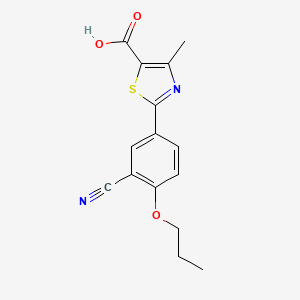

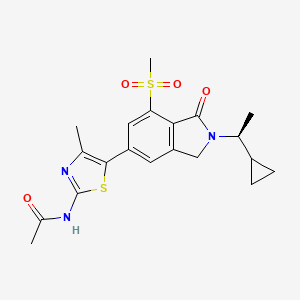

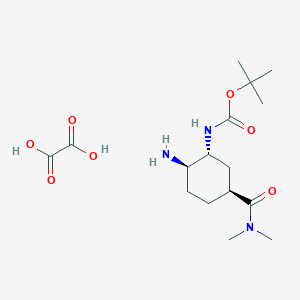

IUPAC Name |

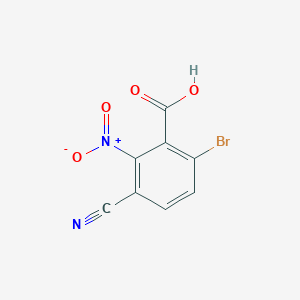

N-[5-[2-[(1S)-1-cyclopropylethyl]-7-methylsulfonyl-1-oxo-3H-isoindol-5-yl]-4-methyl-1,3-thiazol-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O4S2/c1-10-18(28-20(21-10)22-12(3)24)14-7-15-9-23(11(2)13-5-6-13)19(25)17(15)16(8-14)29(4,26)27/h7-8,11,13H,5-6,9H2,1-4H3,(H,21,22,24)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAQUFWFUOVDUIO-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)C)C2=CC3=C(C(=C2)S(=O)(=O)C)C(=O)N(C3)C(C)C4CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC(=N1)NC(=O)C)C2=CC3=C(C(=C2)S(=O)(=O)C)C(=O)N(C3)[C@@H](C)C4CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of AZD3458 and its impact on the tumor microenvironment?

A1: this compound is a highly selective inhibitor of the PI3Kγ isoform. [, ] PI3Kγ plays a crucial role in regulating immune cell function, particularly in macrophages. By inhibiting PI3Kγ, this compound promotes the repolarization of macrophages from an immunosuppressive to an immunostimulatory phenotype. [, ] This shift in macrophage function leads to several changes in the tumor microenvironment (TME), including:

- Reduced immunosuppressive markers: this compound treatment has been shown to decrease the expression of immunosuppressive markers like CD206 on tumor-associated macrophages (TAMs). []

- Increased cytotoxic T cell activation: this compound enhances the activation of cytotoxic T cells, evidenced by increased expression of markers like GzmB. [, ]

- Reduced MDSC/neutrophil activation: The compound also diminishes the activation of myeloid-derived suppressor cells (MDSCs) and neutrophils, further contributing to a less immunosuppressive TME. []

Q2: How does this compound impact the efficacy of checkpoint inhibitors in preclinical cancer models?

A2: Preclinical studies demonstrate that this compound enhances the anti-tumor activity of immune checkpoint inhibitors, particularly those targeting the PD-1/PD-L1 axis. [, ] This enhanced efficacy stems from this compound's ability to remodel the TME, making it more conducive to checkpoint inhibitor activity. Specifically, by reducing immunosuppressive cells and signals while promoting cytotoxic T cell activation, this compound helps overcome resistance mechanisms that often limit the effectiveness of checkpoint inhibitors. [, ]

Q3: Have quantitative systems pharmacology (QSP) models been used to study this compound, and if so, what insights have they provided?

A3: Yes, researchers have developed QSP models to investigate the mechanistic underpinnings of this compound's effects, particularly in combination with checkpoint inhibitors. [] These models incorporate data on this compound's pharmacokinetics, target engagement, and impact on various immune cell populations and signaling pathways within the TME. [] The models have successfully described tumor growth dynamics observed in preclinical studies and provided valuable insights into the synergistic interactions between this compound and checkpoint inhibitors. [] Furthermore, these models are being employed to optimize dosing and scheduling strategies for this combination therapy in clinical trials. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-O-tert-butyl 6a-O-ethyl 3a-(trifluoromethyl)-2,3,4,6-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-5,6a-dicarboxylate](/img/structure/B1460568.png)